4-Bromo-2-ethyl-5-nitro-1H-imidazole is a heterocyclic compound characterized by a five-membered imidazole ring that includes a bromine atom at the fourth position, an ethyl group at the second position, and a nitro group at the fifth position. This compound is recognized for its diverse applications in medicinal chemistry and materials science due to its unique structural properties and reactivity .
The compound can be synthesized through various chemical methods, often involving the manipulation of simpler imidazole derivatives. Its molecular formula is C₇H₈BrN₃O₂, and it has a CAS number of 18874-51-6 .
The synthesis of 4-bromo-2-ethyl-5-nitro-1H-imidazole can be achieved through several methods, including:
The industrial production typically employs optimized reaction conditions to maximize yield and purity. This may include controlled temperatures and pressures during bromination and nitration steps .
The molecular structure of 4-bromo-2-ethyl-5-nitro-1H-imidazole features:
The compound's structural data includes:
4-Bromo-2-ethyl-5-nitro-1H-imidazole can undergo various chemical reactions:
The reactions yield various products depending on the conditions:
The mechanism of action for 4-bromo-2-ethyl-5-nitro-1H-imidazole primarily involves its interaction with biological targets through:
The compound's action is influenced by environmental factors such as pH and temperature, which can affect its solubility and reactivity in biological systems .
Key physical properties include:
Relevant chemical properties encompass:
4-Bromo-2-ethyl-5-nitro-1H-imidazole has several significant applications in scientific research:
This compound represents a versatile tool in both synthetic chemistry and biological research, highlighting its importance across multiple scientific disciplines.
Regioselective bromination at the C4 position of 2-ethyl-5-nitroimidazole represents a critical synthetic challenge due to competing C5 bromination and polybromination side reactions. The electron-withdrawing nitro group at C5 deactivates the ring toward electrophilic substitution but facilitates lithiation or deprotonation at C4 for directed metal-halogen exchange. Modern approaches employ N-protection strategies to enhance regiocontrol, with the SEM (2-(trimethylsilyl)ethoxymethyl) group proving highly effective. As demonstrated in patent CN111646945A, SEM-protected 2-ethyl-5-nitroimidazole undergoes lithiation at C4 using n-butyllithium at -78°C in THF, followed by quenching with bromine or 1,2-dibromoethane to afford 4-bromo-1-SEM-2-ethyl-5-nitroimidazole in >85% yield [1]. Alternative methods include NBS-mediated bromination (N-bromosuccinimide) in DMF at 0-5°C, though this yields significant amounts of 4,5-dibromo byproducts (15-20%) without protection [5].
Table 1: Bromination Agents for C4 Functionalization
Bromination Agent | Conditions | Regioselectivity (C4:C5) | Yield Range |
---|---|---|---|
Br₂ / n-BuLi | THF, -78°C, N-protected substrate | >95:5 | 85-92% |
NBS | DMF, 0-5°C | 70:30 | 60-75% |
Br₂ / H₂SO₄ | AcOH, 25°C | <50:50 | 30-45% |
Nitration preceding bromination is often preferred due to the strong electron-withdrawing nature of the nitro group, which modulates reactivity at C4/C5 positions. 2-Ethylimidazole undergoes electrophilic nitration at C5 using mixtures of fuming nitric acid and sulfuric acid (H₂SO₄/HNO₃, 1:2 v/v) at 0-5°C, achieving 70-80% yields [6]. The C5 selectivity arises from the ethyl group’s weak electron-donating effect, which directs electrophiles to C5 rather than C4. However, over-nitration remains a limitation, generating ~10% dinitro impurities. Mixed-acid systems (HNO₃/Ac₂O) enable milder nitration (25°C, 4h) with improved C5 selectivity (90%) and reduced decomposition [4]. Post-nitration, the C4 position becomes sufficiently electron-deficient to facilitate subsequent halogenation or cross-coupling.
Table 2: Nitration Methods for 2-Ethylimidazole
Nitration System | Temperature | C5 Selectivity | Yield | Key Limitations |
---|---|---|---|---|
HNO₃/H₂SO₄ | 0-5°C | 80% | 70-75% | Over-nitration (8-12%) |
HNO₃/Ac₂O | 25°C | 90% | 75-80% | Acetyl byproducts |
N₂O₅ / CH₂Cl₂ | -40°C to 25°C | >95% | 65-70% | High cost, moisture sensitivity |
De novo construction of the imidazole core offers an alternative to functionalization of pre-formed rings. 1,2-Dicarbonyl-based cyclizations enable modular assembly of 2-ethyl-5-nitroimidazole precursors. The van Leusen reaction employs TosMIC (tosylmethyl isocyanide) with ethyl glyoxal and ammonium acetate in refluxing ethanol to yield 2-ethyl-4(5)-nitroimidazole, though regioselectivity at C4/C5 is moderate (70:30) [7]. Advanced methods utilize α-azidoenones with nitriles under microwave irradiation (120°C, 20 min), forming 2-ethyl-5-aryl-4-nitroimidazoles via [3+2] dipolar cycloadditions [3]. For 4-bromo-2-ethyl-5-nitro-1H-imidazole, post-cyclization bromination remains superior due to challenges in incorporating bromine during cyclization without side reactions.
SEM (2-(trimethylsilyl)ethoxymethyl) protection is indispensable for achieving high regioselectivity in bromination. The protocol involves:
NBS bromination in DMF provides moderate C4 selectivity (70%) at 0°C but suffers from polybromination and low yields (≤65%) in unprotected substrates [5]. In contrast, direct bromination (Br₂ in CHCl₃) is unsuitable due to ring decomposition under acidic conditions. The lithiation-bromination sequence (SEM-protected) outperforms electrophilic methods:
Table 3: Bromination Techniques Comparison
Method | Regioselectivity | Yield | Byproducts | Scalability |
---|---|---|---|---|
NBS/DMF (unprotected) | 70% C4 | 60-65% | 4,5-Dibromo (20%) | Moderate |
Br₂/CHCl₃ (unprotected) | <40% C4 | 30-40% | Ring-opened products | Low |
n-BuLi/Br₂ (SEM-prot.) | >95% C4 | 85-92% | None significant | High |
The lithiation route’s superiority lies in its chelation-directed metalation, ensuring exclusive C4 functionalization. Industrial-scale adaptations replace n-BuLi with sodium hexamethyldisilazide (NaHMDS) to reduce costs while maintaining yields >80% [1].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1